molecular formula C6H4BClFIO2 B14025348 (3-Chloro-2-fluoro-6-iodophenyl)boronic acid

(3-Chloro-2-fluoro-6-iodophenyl)boronic acid

Cat. No.: B14025348
M. Wt: 300.26 g/mol
InChI Key: XRSDZHHOFZHSEG-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluoro-6-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of chlorine, fluorine, and iodine atoms in its structure makes it a versatile reagent for various synthetic applications.

Properties

Molecular Formula

C6H4BClFIO2

Molecular Weight

300.26 g/mol

IUPAC Name

(3-chloro-2-fluoro-6-iodophenyl)boronic acid

InChI

InChI=1S/C6H4BClFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H

InChI Key

XRSDZHHOFZHSEG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)Cl)I)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-6-iodophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2-fluoro-6-iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production of (3-Chloro-2-fluoro-6-iodophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-2-fluoro-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-6-iodophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: The unique combination of chlorine, fluorine, and iodine atoms in (3-Chloro-2-fluoro-6-iodophenyl)boronic acid provides distinct reactivity and selectivity in various chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules and advanced materials .

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